Cas no 2228152-21-2 (methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate)

methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate
- EN300-2008115
- 2228152-21-2
-
- インチ: 1S/C11H19NO2/c1-3-4-5-11(10(13)14-2)6-8-12-9-7-11/h3,12H,1,4-9H2,2H3
- InChIKey: XJDOWVAXMBTTAK-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1(CCC=C)CCNCC1)=O
計算された属性
- せいみつぶんしりょう: 197.141578849g/mol
- どういたいしつりょう: 197.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 38.3Ų
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008115-1.0g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 1g |
$971.0 | 2023-05-31 | ||
Enamine | EN300-2008115-0.5g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 0.5g |
$933.0 | 2023-09-16 | ||
Enamine | EN300-2008115-1g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 1g |
$971.0 | 2023-09-16 | ||
Enamine | EN300-2008115-0.1g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 0.1g |
$855.0 | 2023-09-16 | ||
Enamine | EN300-2008115-5.0g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 5g |
$2816.0 | 2023-05-31 | ||
Enamine | EN300-2008115-0.05g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 0.05g |
$816.0 | 2023-09-16 | ||
Enamine | EN300-2008115-0.25g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 0.25g |
$893.0 | 2023-09-16 | ||
Enamine | EN300-2008115-2.5g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 2.5g |
$1903.0 | 2023-09-16 | ||
Enamine | EN300-2008115-10.0g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 10g |
$4176.0 | 2023-05-31 | ||
Enamine | EN300-2008115-5g |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate |
2228152-21-2 | 5g |
$2816.0 | 2023-09-16 |
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate 関連文献
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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4. Book reviews
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
methyl 4-(but-3-en-1-yl)piperidine-4-carboxylateに関する追加情報
Methyl 4-(But-3-en-1-yl)piperidine-4-carboxylate (CAS No. 2228152-21-2): An Overview
Methyl 4-(But-3-en-1-yl)piperidine-4-carboxylate (CAS No. 2228152-21-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research findings related to methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate.
The chemical structure of methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate is composed of a piperidine ring substituted with a butenyl group and a methyl ester at the carboxylic acid position. The presence of the double bond in the butenyl group and the ester functionality imparts specific reactivity and physicochemical properties to the molecule. These features make it an interesting candidate for various chemical transformations and biological studies.
In terms of synthesis, methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate can be prepared through several routes. One common method involves the reaction of 4-piperidone with an appropriate butenylating agent followed by esterification with methanol. Another approach involves the use of palladium-catalyzed coupling reactions to introduce the butenyl group onto a pre-existing piperidine framework. These synthetic strategies have been optimized to achieve high yields and purity, making them suitable for large-scale production.
Recent research has focused on the biological activity and potential therapeutic applications of methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate. Studies have shown that this compound exhibits selective binding to specific receptors, which could be leveraged for the development of targeted therapies. For instance, preliminary in vitro assays have demonstrated that methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate has potent activity against certain types of cancer cells, suggesting its potential as an anticancer agent.
Moreover, researchers have explored the pharmacokinetic properties of methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate. Studies have indicated that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its effectiveness as a drug candidate. The compound's ability to cross the blood-brain barrier has also been investigated, highlighting its potential for treating neurological disorders.
In addition to its therapeutic potential, methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate has been studied for its use as a building block in organic synthesis. Its versatile reactivity allows it to be incorporated into a wide range of complex molecules, making it a valuable intermediate in the synthesis of natural products and pharmaceuticals. Recent advancements in catalytic methods have further enhanced its utility by enabling more efficient and selective transformations.
The safety profile of methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate is another important aspect that has been extensively evaluated. Toxicological studies have shown that it exhibits low toxicity at therapeutic concentrations, which is a critical factor for its clinical development. However, as with any new chemical entity, ongoing safety assessments are necessary to ensure its safe use in various applications.
In conclusion, methyl 4-(but-3-en-1-yl)piperidine-4-carboxylate (CAS No. 2228152-21-2) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the scientific community.
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